
2-Methylsulfanylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfanylaniline;hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where a methylsulfanyl group is attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-Methylsulfanylaniline;hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of a halogenated benzene derivative with a methylsulfanyl group. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance the yield and purity of the compound. The use of palladium-catalyzed amination reactions is one such method, which allows for efficient synthesis under milder conditions compared to traditional methods .
化学反応の分析
Types of Reactions
2-Methylsulfanylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
2-Methylsulfanylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Methylsulfanylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .
類似化合物との比較
Similar Compounds
- 2-Methylsulfonylaniline
- 4-Methylsulfanylaniline
- 2-Phenylsulfanylaniline
Uniqueness
2-Methylsulfanylaniline;hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to other similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions and applications .
特性
CAS番号 |
63934-53-2 |
|---|---|
分子式 |
C7H10ClNS |
分子量 |
175.68 g/mol |
IUPAC名 |
2-methylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H |
InChIキー |
LYJRLDKLNFNZRO-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


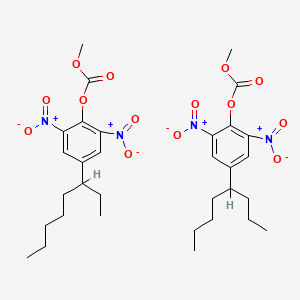
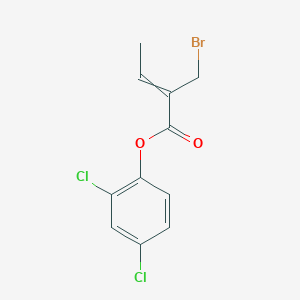
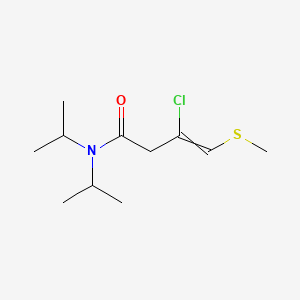
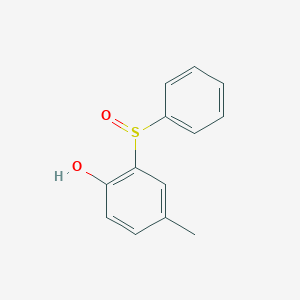
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
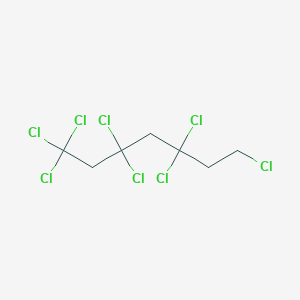

![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

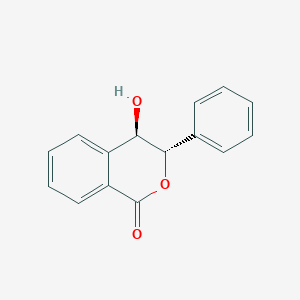


![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

